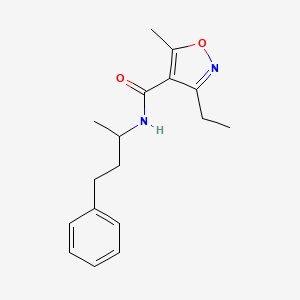
3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide
Übersicht
Beschreibung
3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide, also known as EMPP, is a compound that has gained significant attention in the field of scientific research. EMPP is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The exact mechanism of action of 3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide is not yet fully understood. However, it has been suggested that this compound acts as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been suggested that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and cognition. This compound has also been found to modulate the activity of various ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound is also highly selective for its target receptors, which allows for specific modulation of neurotransmitter systems in the brain. However, this compound also has some limitations for use in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. This compound is also a highly lipophilic compound, which can make it difficult to control its distribution and metabolism in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to explore its potential applications in the field of drug discovery, as it has been shown to exhibit significant activity against various drug targets. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on neuronal function and behavior.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been found to have potential applications in the field of drug discovery, as it has been shown to exhibit significant activity against various drug targets.
Eigenschaften
IUPAC Name |
3-ethyl-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-15-16(13(3)21-19-15)17(20)18-12(2)10-11-14-8-6-5-7-9-14/h5-9,12H,4,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDMWXHOBDMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4724852.png)
![3-(2-fluorophenyl)-2-{[(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B4724853.png)
![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4724858.png)

![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B4724872.png)

![2-{[(3,5-dichlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4724882.png)
![2-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B4724889.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4724899.png)


![1-benzyl-6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4724938.png)
![2-{4-[(4-ethoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4724942.png)
